Phenylalanine,N-acetyl--phenyl-

Übersicht

Beschreibung

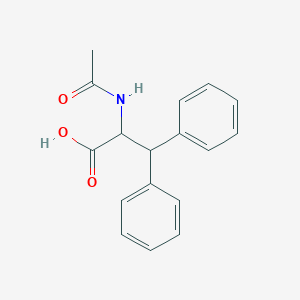

Phenylalanine,N-acetyl--phenyl- is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phenylalanine,N-acetyl--phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylalanine,N-acetyl--phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Bioconjugation and Protein Modification

N-acetyl-L-phenylalanine plays a crucial role in protein modification techniques. Recent studies have demonstrated its potential for site-selective bioconjugation using photoredox methods. This approach allows for the functionalization of phenylalanine residues in proteins, which is significant given that approximately 90% of proteins contain at least one phenylalanine residue. The ability to directly label phenylalanine units enhances the versatility of these biomolecules in pharmaceutical applications .

Case Study: Photoredox C–H Functionalization

A study highlighted a method for the site-selective bioconjugation of phenylalanine using visible-light-induced strategies. The researchers utilized a combination of pyrazole moieties and photosensitizers to achieve high conversion rates of phenylalanine into functionalized products, demonstrating the compound's utility in creating bioorthogonal handles for further biochemical applications .

Metabolic Functions and Health Implications

N-acetyl-L-phenylalanine is part of a broader category known as N-acylated aromatic amino acids, which have been implicated in various cellular functions. Research indicates that certain derivatives can act as uncouplers in mitochondrial respiration and may influence glucose homeostasis . Additionally, some studies suggest that these compounds may exhibit antiproliferative effects against cancer cells and neuroprotective properties .

Metabolic Pathway Insights

In a comprehensive analysis of phenylalanine metabolism, researchers observed that N-acetyl-L-phenylalanine could serve as an alternative substrate in metabolic pathways related to conditions like alkaptonuria. The metabolomic profiling revealed significant increases in metabolites associated with the degradation pathways of phenylalanine, suggesting a complex interplay between N-acetylated derivatives and metabolic health .

Synthesis and Chemical Applications

The synthesis of N-acetyl-L-phenylalanine has been explored through enzymatic methods using Escherichia coli extracts. This process involves the acetylation of L-phenylalanine using acetyl-CoA, showcasing its potential for large-scale production in biochemical applications .

Racemization Studies

Research has also focused on the racemization of N-acetyl-L-phenylalanine during amidation reactions. The findings indicate that specific reaction conditions can significantly affect stereochemical purity, which is critical for maintaining the bioactivity of this compound in pharmaceutical formulations .

Eigenschaften

CAS-Nummer |

149597-86-4 |

|---|---|

Molekularformel |

C17H17NO3 |

Molekulargewicht |

283.32 g/mol |

IUPAC-Name |

2-acetamido-3,3-diphenylpropanoic acid |

InChI |

InChI=1S/C17H17NO3/c1-12(19)18-16(17(20)21)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-16H,1H3,(H,18,19)(H,20,21) |

InChI-Schlüssel |

KRFUEXGPDYTGGI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.